rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
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Overview
Description
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile, also known as JNJ-40411813, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of morpholine derivatives and has been shown to have a unique mechanism of action, making it a promising candidate for further investigation.
Mechanism Of Action
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has a unique mechanism of action, acting as a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which regulate insulin secretion and glucose metabolism. By inhibiting DPP-IV, rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile have been studied extensively. In animal models, it has been shown to improve glucose tolerance and insulin sensitivity. It has also been shown to have vasodilatory effects, leading to a decrease in blood pressure. In addition, it has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile in lab experiments is its unique mechanism of action, which may provide insights into the regulation of glucose metabolism and the development of new treatments for diabetes. However, one limitation is that its effects may vary depending on the animal model used, and further studies are needed to determine its efficacy in humans.
Future Directions
There are several future directions for research on rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential as a treatment for hypertension, as it has been shown to have vasodilatory effects. Additionally, further studies are needed to determine its efficacy in humans and to investigate its potential in other fields, such as oncology.
Synthesis Methods
The synthesis of rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves the reaction of 3-hydroxy-5-morpholinone with butyl isocyanate, followed by the addition of cyanogen bromide. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
Rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, it has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease. In oncology, it has been investigated for its ability to inhibit tumor growth and metastasis. In cardiovascular diseases, it has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
properties
IUPAC Name |
(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDDPOLSTTXBV-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COCC(N1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC[C@@](N1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
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